molecular formula C17H19NO B291493 N-(4-ethylphenyl)-3-phenylpropanamide

N-(4-ethylphenyl)-3-phenylpropanamide

Cat. No. B291493
M. Wt: 253.34 g/mol
InChI Key: XLDGDBKMVQMXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-3-phenylpropanamide, commonly known as N-ethyl-3-phenyl-N-(p-tolyl) propanamide or EPPA, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the popular drug, methamphetamine, and has been studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

The mechanism of action of EPPA is not fully understood, but it is believed to act on the dopaminergic system in the brain. It has been shown to increase the levels of dopamine in the brain, which may be responsible for its neuroprotective and anti-inflammatory effects. EPPA may also act on other neurotransmitter systems, such as the glutamatergic and serotonergic systems, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects
EPPA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may be responsible for its neuroprotective and anti-inflammatory effects. EPPA has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, EPPA has been shown to reduce the levels of oxidative stress in the brain, which may be beneficial in the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPA for lab experiments is its high purity and yield. This makes it suitable for large-scale production and allows for consistent results across different experiments. Additionally, EPPA has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of EPPA is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on EPPA. One area of research is its potential use in the treatment of addiction. Studies have shown that EPPA can reduce the reinforcing effects of methamphetamine and other drugs of abuse, making it a potential treatment for addiction. Additionally, EPPA may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of EPPA in these areas and to develop new treatments based on this compound.
Conclusion
In conclusion, N-(4-ethylphenyl)-3-phenylpropanamide, or EPPA, is a chemical compound that has gained significant attention in scientific research. Its potential use as a neuroprotective agent, an anti-inflammatory agent, and a potential treatment for addiction has been studied extensively. The synthesis method of EPPA has been optimized for high yield and purity, making it suitable for large-scale production. While the mechanism of action of EPPA is not fully understood, it has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand the potential of EPPA in the treatment of various medical conditions and to develop new treatments based on this compound.

Synthesis Methods

The synthesis of EPPA involves the reaction between 4-ethylbenzaldehyde and phenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reductive amination reaction with p-toluidine to obtain EPPA. This method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

EPPA has been studied extensively for its potential use in the treatment of various medical conditions. Some of the most promising areas of research include its use as a neuroprotective agent, an anti-inflammatory agent, and a potential treatment for addiction. Studies have shown that EPPA can protect against neurotoxicity induced by methamphetamine and other drugs of abuse. It has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C17H19NO/c1-2-14-8-11-16(12-9-14)18-17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3,(H,18,19)

InChI Key

XLDGDBKMVQMXGO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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